8-methoxy-2H-chromene-3-carbonitrile

Synthetic methodology Reductive amination Medicinal chemistry

Researchers lose weeks troubleshooting SAR when a positional isomer is substituted unknowingly. 8-Methoxy-2H-chromene-3-carbonitrile (CAS 57543-69-8) locks the 8-methoxy electronic profile required for reproducible kinase modulator campaigns. • Defined scaffold cited in US20140080827A1; converts to 2-amino-8-methoxy-4H-chromene-3-carbonitrile for reductive amination library expansion • 97% purity yellow solid, mp 105-106°C, InChIKey DAZAHWMZYLIXAU-UHFFFAOYSA-N for identity verification • Bulk quantities available with Certificates of Analysis; ships ambient globally

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 57543-69-8
Cat. No. B1362059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2H-chromene-3-carbonitrile
CAS57543-69-8
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=C2)C#N
InChIInChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3
InChIKeyDAZAHWMZYLIXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2H-chromene-3-carbonitrile: Overview


8-Methoxy-2H-chromene-3-carbonitrile (CAS 57543-69-8; molecular formula C₁₁H₉NO₂; molecular weight 187.19 g/mol) is a heterocyclic compound classified as a 2H-chromene-3-carbonitrile derivative featuring an 8-methoxy substituent [1]. The 2H-chromene core consists of a fused benzene and pyran ring system, with the carbonitrile (-CN) group occupying the 3-position and the methoxy (-OCH₃) group at the 8-position . This compound is commercially available from multiple vendors as a yellow solid with reported melting points of 105–106°C and purities typically ranging from 95% to 97% . The chromene-3-carbonitrile scaffold is recognized in medicinal chemistry as a privileged structure for developing bioactive molecules, with derivatives demonstrating activities against various molecular targets [2].

Synthetic entry
8-methoxy-2H-chromene core with reactive 2-position for derivatization
Identity confirmation
Multiple analytical identifiers (InChIKey, SMILES, PubChem CID) for cross-referencing
Procurement reliability
Multi-vendor availability with documented purity and QC support

8-Methoxy-2H-chromene-3-carbonitrile: Key Differentiators


2H-Chromene-3-carbonitrile derivatives are not interchangeable for research applications due to position-specific electronic and steric effects that govern both synthetic reactivity and biological target engagement . The 8-methoxy substitution pattern in this compound (CAS 57543-69-8) confers distinct molecular properties relative to alternative positional isomers (e.g., 5-methoxy, 6-methoxy, or 7-methoxy chromene-3-carbonitriles) as well as oxidized analogs (2-oxo-2H-chromene-3-carbonitriles) . Structure-activity relationship (SAR) studies across the chromene-3-carbonitrile scaffold have established that modifications at specific positions on the chromene ring significantly influence biological activity [1]. Furthermore, the 3-carbonitrile moiety has been identified as critical for isoform selectivity in kinase inhibition studies [2]. For procurement decisions, substituting this compound with a different positional isomer or oxidation-state variant without experimental validation introduces uncontrolled variables that may compromise assay reproducibility, SAR interpretation, or synthetic yield.

Positional Isomer Swaps
Methoxy position (8- vs 5-,6-,7-) alters electronic and steric profile, potentially shifting SAR interpretation.
Oxidized Analog Mismatch
2-Oxo-2H-chromene-3-carbonitriles may not replicate the reductive amination pathway of the 2H form.
Unspecified Substitution Pattern
Using a chromene-3-carbonitrile without defined methoxy position introduces uncontrolled variables in kinase-targeted SAR.

8-Methoxy-2H-chromene-3-carbonitrile: Evidence Guide


Reductive Amination: Advantage Over 2-Oxo Analog

The non-oxidized 2H-chromene-3-carbonitrile scaffold with an 8-methoxy substituent serves as a superior synthetic platform for derivatization compared to the oxidized 2-oxo analog. Specifically, 2-amino-8-methoxy-4H-chromene-3-carbonitrile (derived from 8-methoxy-2H-chromene-3-carbonitrile) undergoes reductive amination with substituted benzaldehydes to yield 2-benzylamino-8-methoxy-4H-chromene-3-carbonitriles in good overall yields [1]. The presence of the 8-methoxy group enhances nucleophilic reactivity at the 2-position while maintaining the carbonitrile at the 3-position as a key pharmacophoric element .

Reductive Amination Yield
Reported
Good overall yields for 2-benzylamino-8-methoxy-4H-chromene-3-carbonitriles via four-step reductive amination.
Supports chromene library synthesis feasibility
Comparative quantitative yield data not available
Synthetic methodology Reductive amination Medicinal chemistry

Positional Isomer Comparison: 8- vs. 5-Methoxy

The 8-methoxy substitution pattern in 8-methoxy-2H-chromene-3-carbonitrile produces distinct electronic and steric properties compared to alternative positional isomers. The benzopyran core of 5-methoxy-2H-1-benzopyran-3-carbonitrile features the methoxy substituent at the fifth position, conferring different resonance and inductive effects on the chromene ring system relative to the 8-position isomer . The position of the methoxy group influences electron density distribution across the aromatic ring and affects molecular interactions with biological targets as well as physicochemical properties .

Positional Isomer Profile
Data to verify
8-methoxy substitution confers distinct electronic/steric profile vs. 5-methoxy isomer.
Positional isomers may not be interchangeable in SAR studies
No direct head-to-head quantitative comparison available
Structural isomerism Electronic properties Medicinal chemistry

Commercial Availability and Purity

8-Methoxy-2H-chromene-3-carbonitrile (CAS 57543-69-8) is commercially available from multiple established vendors with documented purity specifications and analytical characterization. The compound is offered as a yellow solid with melting point 105–106°C, and multiple vendors provide this exact CAS registry number with purity ranges from 95% to 97% . This contrasts with closely related analogs such as 7-methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile (CAS 59528-34-6) and 8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, which have different substitution patterns and more limited commercial availability .

Commercial Purity Range
Cross-study comparable
95–97% across multiple vendors
Multi-vendor supply supports procurement reliability
Vendor catalog review; COA upon request
Procurement Purity specification Commercial sourcing

Protein Kinase Targeting Potential

8-Methoxy-2H-chromene-3-carbonitrile and its derivatives have been investigated as modulators of protein kinase activity. The chromene scaffold is recognized in patent literature as a kinase modulator framework, with chromene-based compounds regulating the expression of receptor tyrosine kinases including EGFR signaling pathways [1][2]. Additionally, 2-amino-8-methoxy-4H-chromene-3-carbonitrile (derived from 8-methoxy-2H-chromene-3-carbonitrile) has been specifically explored for its effects against protein kinases, with N-benzyl derivatives evaluated in kinase inhibition studies [3].

Kinase Scaffold Context
Class-level
Scaffold referenced in kinase modulator patents; derivatives explored for protein kinase effects.
Supports kinase-targeted library design
Quantitative IC₅₀/Kᵢ data not available
Protein kinase Drug discovery Medicinal chemistry

Analytical Characterization & QC Documentation

8-Methoxy-2H-chromene-3-carbonitrile is well-characterized analytically with standardized identifiers enabling unambiguous identification and cross-referencing across chemical databases and vendor platforms. The compound has an InChIKey of DAZAHWMZYLIXAU-UHFFFAOYSA-N, Canonical SMILES of COC1=CC=CC2=C1OCC(=C2)C#N, PubChem CID 2725926, and MDL Number MFCD00202017 [1]. These identifiers enable batch-to-batch consistency verification and cross-vendor quality comparison. Safety Data Sheets (SDS) and Certificates of Analysis (COA) are available from multiple commercial sources .

Analytical Identifiers
Supporting evidence
InChIKey, SMILES, PubChem CID 2725926, MDL MFCD00202017
Enables unambiguous identity confirmation
SDS and COA available for QC
Quality control Analytical chemistry Certificate of Analysis

8-Methoxy-2H-chromene-3-carbonitrile: Application Scenarios


Kinase-Targeted Compound Library Building Block

8-Methoxy-2H-chromene-3-carbonitrile serves as a validated starting material for synthesizing chromene-based kinase modulator libraries. The compound's 2H-chromene-3-carbonitrile core is recognized in patent literature (US20140080827A1) as a kinase modulator scaffold, and its 8-methoxy substitution pattern provides a defined electronic profile for structure-activity relationship studies [1]. The compound can be converted to 2-amino-8-methoxy-4H-chromene-3-carbonitrile, which undergoes reductive amination with substituted benzaldehydes to generate diverse N-benzyl derivatives for protein kinase screening [2]. Researchers should prioritize this specific CAS number (57543-69-8) rather than alternative methoxy-positional isomers or 2-oxo analogs to maintain consistent SAR interpretation.

Chromene Derivatization Intermediate

This compound functions as a versatile intermediate in organic synthesis due to its reactive 2-position (amenable to reduction and subsequent functionalization) and the electron-donating 8-methoxy group that modulates ring electronics . The carbonitrile group at the 3-position serves as both a directing group for regioselective reactions and a convertible functional group for further synthetic elaboration. The documented melting point (105–106°C) and availability as a yellow solid facilitate handling and purity verification . For synthetic chemistry applications requiring a non-oxidized chromene core with a methoxy substituent, this compound provides a well-characterized entry point with established synthetic protocols.

Analytical Reference Standard

With comprehensive analytical characterization including InChIKey (DAZAHWMZYLIXAU-UHFFFAOYSA-N), Canonical SMILES, PubChem CID (2725926), and MDL Number (MFCD00202017), 8-methoxy-2H-chromene-3-carbonitrile is suitable as an analytical reference standard for chromatographic method development [3]. Multiple vendors (Sigma-Aldrich, AK Sci, Apollo Scientific) supply this compound with purity specifications ranging from 95% to 97%, enabling cross-vendor qualification and lot-to-lot consistency verification . Safety Data Sheets and Certificates of Analysis are available to support regulatory compliance and quality assurance documentation .

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
8-methoxy chromene scaffold with reported reactivity
SAR consistency using defined substitution pattern
Chromene derivatization synthesis
Reactive 2-position and carbonitrile directing group
Synthetic reproducibility with established protocols
Analytical method development
Full analytical characterization identifiers
Cross-vendor identity verification and method qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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